3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester
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Overview
Description
3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester is a boronic ester compound with the molecular formula C19H21BF2O3 and a molecular weight of 346.18 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester typically involves the reaction of 3-benzyloxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
These steps are facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the palladium complex .
Comparison with Similar Compounds
3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester can be compared with other boronic esters used in Suzuki-Miyaura coupling:
Phenylboronic acid pinacol ester: Similar in reactivity but lacks the electron-withdrawing fluorine substituents, which can influence the reactivity and selectivity of the coupling reaction.
2,6-Difluorophenylboronic acid pinacol ester: Similar structure but without the benzyloxy group, which can affect the solubility and handling of the compound.
4-Isoxazoleboronic acid pinacol ester: Different heterocyclic structure, which can lead to different reactivity and applications.
The unique combination of the benzyloxy and difluorophenyl groups in this compound provides distinct reactivity and selectivity advantages in certain synthetic applications .
Biological Activity
3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (C19H21BF2O3) is a boronic ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both benzyloxy and difluorophenyl groups, enhances its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.
- Molecular Formula : C19H21BF2O3
- Molecular Weight : 346.18 g/mol
- IUPAC Name : 2-(3-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number : Not specified in the sources
Synthesis
The synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2,6-difluorophenylboronic acid with pinacol under anhydrous conditions. This process often employs dehydrating agents to prevent hydrolysis and maximize yield. The reaction is generally carried out using palladium catalysts in an inert atmosphere to facilitate the cross-coupling reactions essential for forming complex organic structures .
The biological activity of this compound is primarily attributed to its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The mechanism involves several key steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
- Transmetalation : The boronic ester transfers its organic group to the palladium complex.
- Reductive Elimination : The final coupled product is formed, regenerating the palladium catalyst.
This mechanism allows for the formation of biaryl compounds that are crucial intermediates in drug development and materials science.
Biological Activity and Applications
Research indicates that 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester has potential applications in various fields:
- Medicinal Chemistry : It is used in synthesizing biologically active compounds that may serve as drug candidates targeting specific diseases.
- Chemical Biology : The compound can act as a probe for studying biological pathways due to its ability to form stable complexes with biomolecules.
- Material Science : It is employed in producing advanced materials such as polymers and electronic components .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester, it is useful to compare it with other boronic esters:
Compound Name | Structure | Key Features | Applications |
---|---|---|---|
Phenylboronic Acid Pinacol Ester | C13H15BO3 | Lacks fluorine substituents | General organic synthesis |
2,6-Difluorophenylboronic Acid Pinacol Ester | C19H20BF2O3 | Similar structure but without benzyloxy group | Limited solubility |
4-Isoxazoleboronic Acid Pinacol Ester | Varies | Heterocyclic structure | Different reactivity profile |
The presence of both benzyloxy and difluorophenyl groups in 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester enhances its reactivity compared to simpler analogs, making it particularly valuable for selective coupling reactions .
Case Studies
Recent studies have highlighted the efficacy of boronic esters in drug discovery:
- Targeting Cancer Pathways : Research has shown that compounds similar to 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester can inhibit specific proteins involved in cancer progression. For example, studies involving WDR5 inhibitors demonstrate how structural modifications can enhance binding affinity and selectivity .
- Synthesis of Antiviral Agents : The compound's utility in synthesizing antiviral agents has been explored, indicating potential therapeutic applications against viral infections.
Properties
IUPAC Name |
2-(2,6-difluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLHYVPIYMQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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